molecular formula C8H12NO4- B1236998 6-Acetamido-3-oxohexanoate

6-Acetamido-3-oxohexanoate

Cat. No. B1236998
M. Wt: 186.18 g/mol
InChI Key: GICCYAKQXAHHKY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6-acetamido-3-oxohexanoate is a 3-oxo monocarboxylic acid anion. It derives from a hexanoate. It is a conjugate base of a 6-acetamido-3-oxohexanoic acid.

Scientific Research Applications

1. Crystallography and Molecular Structure Analysis

6-Acetamido-3-oxohexanoate and its derivatives have been studied for their crystallographic properties. For instance, the study by Osborne et al. (2000) involved the isolation and resolution of racemic ethyl 2-acetamido-2-carboxy-5-oxohexanoate, revealing its monoclinic crystalline structure. This research provides insights into the molecular packing and hydrogen bonding characteristics of such compounds (Osborne et al., 2000).

2. Drug Delivery and Cancer Treatment

In the field of medicinal chemistry, derivatives of 6-Acetamido-3-oxohexanoate have been explored for targeted drug delivery, particularly in cancer therapy. For example, Tenora et al. (2019) developed a prodrug designed to activate preferentially in tumor cells, enhancing the delivery of 6-Diazo-5-oxo-l-norleucine (DON), a glutamine antagonist with anticancer efficacy. This approach aimed to reduce the toxicity of DON to normal tissues, highlighting the potential of 6-Acetamido-3-oxohexanoate derivatives in targeted cancer therapy (Tenora et al., 2019).

3. Chemical Synthesis and Compound Development

The compound has been utilized in various chemical synthesis processes. For instance, Yin Xian-qing (2006) used N-(4-oxocyclohexyl) acetamid to synthesize 6-acetamido-2-amino-4,5,6,7-tetrahydrobenzothiazole, demonstrating its potential in the development of new chemical compounds (Yin Xian-qing, 2006).

4. Oxidative Reactions in Organic Chemistry

6-Acetamido-3-oxohexanoate and its variants are significant in oxidative reactions. Mercadante et al. (2013) described the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, a stoichiometric oxidation reagent used in various alcohol oxidation reactions. This research underscores the utility of 6-Acetamido-3-oxohexanoate derivatives in facilitating complex organic reactions (Mercadante et al., 2013).

5. Analytical Chemistry and Environmental Analysis

In the realm of analytical chemistry, derivatives of 6-Acetamido-3-oxohexanoate have been employed in the determination of environmental samples. A study by Subhani et al. (2020) utilized ion chromatography with photoinduced fluorescence detection to analyze acetamiprid and its metabolite, highlighting the application of the compound in sensitive and cost-effective environmental analysis (Subhani et al., 2020).

properties

Product Name

6-Acetamido-3-oxohexanoate

Molecular Formula

C8H12NO4-

Molecular Weight

186.18 g/mol

IUPAC Name

6-acetamido-3-oxohexanoate

InChI

InChI=1S/C8H13NO4/c1-6(10)9-4-2-3-7(11)5-8(12)13/h2-5H2,1H3,(H,9,10)(H,12,13)/p-1

InChI Key

GICCYAKQXAHHKY-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NCCCC(=O)CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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